molecular formula C19H22BNO4 B2750997 Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2377608-16-5

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B2750997
CAS No.: 2377608-16-5
M. Wt: 339.2
InChI Key: FRYJUEBTYNHTMT-UHFFFAOYSA-N
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Description

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS: 2377608-16-5) is a pyridine derivative featuring a benzyl ester group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This compound is widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its molecular structure combines the electron-withdrawing benzyl ester group with the boronate functionality, making it a versatile building block in pharmaceutical and materials science research. The compound is available with 98% purity (FM-4864, ), ensuring reliability in high-precision applications.

Properties

IUPAC Name

benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-16(21-12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYJUEBTYNHTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 5-Bromo- or 5-iodopyridine-2-carboxylic acid benzyl ester.
  • Catalyst System : Pd(dba)$$_2$$ (1–5 mol%) with XPhos (2–10 mol%).
  • Base : Potassium acetate (3 equiv).
  • Solvent : Anhydrous 2-methyltetrahydrofuran or toluene.
  • Temperature : 80–100°C.
  • Yield : 65–85% after purification by reverse-phase chromatography.

Mechanistic Pathway :

  • Oxidative addition of Pd(0) to the C–Br bond.
  • Transmetalation with B$$2$$Pin$$2$$ to form a Pd–Bpin intermediate.
  • Reductive elimination to install the boronate group.

Key Data :

Parameter Value Source
Optimal Pd Loading 2 mol%
Reaction Time 12–24 hours
Boronating Agent B$$2$$Pin$$2$$ (1.5 equiv)

Iridium-Catalyzed Directed C–H Borylation

Directed C–H borylation offers a step-economical route by functionalizing pyridine derivatives without pre-halogenation. The benzyl carboxylate group at position 2 can act as a directing group.

Experimental Protocol

  • Catalyst : [Ir(COD)(OMe)]$$_2$$ (3 mol%) with 2,2′-bipyridine derivatives (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine).
  • Boron Source : B$$2$$Pin$$2$$ (2 equiv).
  • Solvent : Cyclooctane or heptane.
  • Temperature : 100°C.
  • Yield : 50–70%.

Regioselectivity : The carboxylate group directs borylation to the 5-position due to electronic and steric effects. Computational studies suggest coordination of Ir to the carboxylate oxygen, facilitating C–H activation at the meta position.

Comparison with Undirected Borylation :

Directed Borylation Undirected Borylation
70% yield at 5-position <20% yield, multiple products
Requires 3 mol% Ir Higher catalyst loading

Lithiation-Trapping Followed by Boronate Formation

This two-step method involves generating a lithiated intermediate at position 5, followed by trapping with a boron electrophile.

Stepwise Procedure

  • Lithiation :

    • Substrate : Benzyl pyridine-2-carboxylate with a directing group (e.g., methoxy at position 3).
    • Base : n-BuLi (2.5 equiv) at −78°C in THF.
    • Directed by : Adjacent methoxy or amide groups.
  • Trapping :

    • Electrophile : Trimethyl borate (B(OMe)$$_3$$) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
    • Workup : Acidic hydrolysis and pinacol protection.

Yield : 55–60% over two steps.

Limitations :

  • Requires ortho-directing groups for precise lithiation.
  • Sensitive to moisture and temperature fluctuations.

Comparative Analysis of Methods

Method Advantages Disadvantages Ideal Use Case
Miyaura Borylation High yields, scalable Requires halogenated precursor Industrial applications
Directed C–H Borylation Step economy, no prefunctionalization Moderate yields Late-stage diversification
Lithiation-Trapping No transition metals Low yields, strict conditions Small-scale synthesis

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction is the primary application of the compound, leveraging its boronic ester group for C–C bond formation. The process involves coupling with aryl/vinyl halides or triflates in the presence of a palladium catalyst and base .

Mechanism

  • Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) reacts with the aryl halide (R–X) to form a Pd(II) complex.

  • Transmetalation : The boronic ester undergoes ligand exchange with the Pd(II) complex, transferring the aryl/vinyl group to palladium .

  • Reductive Elimination : The Pd center facilitates C–C bond formation, releasing the coupled product and regenerating the Pd(0) catalyst.

Reaction Conditions

ComponentTypical Reagents/Conditions
CatalystPd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂
BaseNa₂CO₃, K₂CO₃, or CsF
SolventDMF, THF, or DMSO
Temperature60–100°C under inert atmosphere

Example : Coupling with 4-bromotoluene yields 5-(p-tolyl)pyridine-2-carboxylate derivatives .

Protodeboronation

The boronic ester group can undergo protodeboronation under acidic or aqueous conditions, yielding a protonated pyridine derivative. This side reaction is minimized by the stabilizing effect of the pinacol group .

Conditions and Outcomes

| Acid | Product

Scientific Research Applications

Synthetic Chemistry

Cross-Coupling Reactions
One of the primary applications of benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is in Suzuki-Miyaura cross-coupling reactions. This compound serves as a versatile boronic acid pinacol ester that can facilitate the formation of carbon-carbon bonds between aryl and vinyl halides. The reaction conditions typically involve palladium catalysts and base additives, allowing for a wide range of substrates to be coupled efficiently.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Using the Compound

ParameterValue
CatalystPalladium (Pd)
BasePotassium carbonate
SolventTetrahydrofuran (THF)
Temperature80 °C
Reaction Time12 hours

Medicinal Chemistry

Potential Anticancer Activity
Recent studies have explored the potential anticancer properties of derivatives of this compound. For instance, compounds synthesized from this compound have been evaluated for their activity against various cancer cell lines. The presence of the pyridine moiety is believed to enhance biological activity by interacting with specific protein targets involved in cancer progression.

Case Study: Inhibition of Kinases
A notable case study demonstrated that certain derivatives exhibited selective inhibition against activin receptor-like kinases (ALKs). These kinases are implicated in various signaling pathways associated with cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring significantly impacted inhibitory potency.

Material Science

Fluorescent Materials
The compound's ability to participate in palladium-catalyzed reactions has also led to its use in synthesizing fluorescent materials. For example, it has been utilized as an intermediate in the synthesis of fluorescent indazoles, which are valuable in imaging applications and sensor technology.

Table 2: Properties of Fluorescent Materials Derived from the Compound

MaterialEmission Wavelength (nm)Quantum Yield (%)
Indazole Derivative A52045
Indazole Derivative B60050

Environmental Applications

Biodegradable Polymers
Research has indicated that incorporating boronic acid derivatives into polymer matrices can enhance biodegradability without compromising mechanical properties. This compound has been studied for its potential role in developing environmentally friendly materials.

Mechanism of Action

The mechanism of action of Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in borylation and hydroboration reactions. These reactions facilitate the formation of carbon-boron bonds, which are crucial intermediates in the synthesis of various organic compounds. The molecular targets and pathways involved are primarily related to the activation of carbon-hydrogen bonds and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Applications Source
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate 2: Benzyl ester; 5: Boronate ~349.2* Boronate, ester Suzuki coupling, drug intermediates
Methyl 5-(tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate 3: Methyl ester; 2: CF₃; 5: Boronate 331.1 Boronate, trifluoromethyl, ester Fluorinated compound synthesis
Benzyl 5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-ylcarbamate 2: Carbamate; 5: Boronate 354.2 Boronate, carbamate Protecting group strategies
5-(tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 2: CF₃; 5: Boronate 278.18 Boronate, trifluoromethyl Agrochemical intermediates
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole Pyrazole ring; 4: Boronate; 5: CF₃ 275.1 (est.) Boronate, trifluoromethyl, pyrazole Heterocyclic chemistry

*Estimated based on structural analogs.

Key Observations:

Substitution Patterns :

  • The target compound’s boronate group at position 5 and benzyl ester at position 2 create a para-substituted pyridine system. This contrasts with derivatives like the methyl ester analog (position 3 ester, ), which alters electronic effects and steric hindrance.
  • Pyrazole-based analogs (e.g., ) replace the pyridine core, affecting conjugation and reactivity.

Functional Group Impact: Benzyl Ester vs. Carbamate vs. Ester: The carbamate derivative () adds hydrogen-bonding capability, influencing solubility and biological activity. Trifluoromethyl Groups: Compounds with CF₃ () exhibit enhanced lipophilicity, useful in agrochemicals and CNS-targeting drugs.

Reactivity in Cross-Coupling Reactions

The boronate group enables Suzuki-Miyaura couplings, but substituent positioning and electronic effects dictate efficiency:

  • Steric Hindrance : Bulkier groups (e.g., benzyl) may reduce reaction rates compared to methyl esters or trifluoromethyl groups.
  • Heterocycle Influence : Pyrazole-based boronate esters () show distinct reactivity due to nitrogen’s electron-donating effects.

Biological Activity

Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and data tables.

  • Molecular Formula : C₁₉H₂₆BNO₄
  • Molecular Weight : 343.23 g/mol
  • CAS Number : 286961-15-7
  • MDL Number : MFCD11521562

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. The use of tetramethyl dioxaborolane enhances the stability and reactivity of the resulting compounds.

Biological Activity

Research has indicated that compounds containing the dioxaborolane moiety exhibit various biological activities, including:

  • Anticancer Activity :
    • In a study examining the antiproliferative effects on cancer cell lines, compounds similar to this compound showed significant inhibition of cell growth. For example, derivatives demonstrated IC50 values ranging from 0.56 µM to 1.6 µM against various cancer cell lines, indicating potent activity against tubulin polymerization .
  • Mechanism of Action :
    • The mechanism appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells. This was evidenced by increased caspase-3 activation and changes in the expression levels of pro-apoptotic and anti-apoptotic proteins .
  • Selectivity and Efficacy :
    • The selectivity of these compounds for cancer cells over normal cells suggests potential therapeutic applications. Studies have indicated that modifications at specific positions on the pyridine ring can enhance biological activity significantly .

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

StudyCompoundActivityIC50 (µM)Notes
Compound AAntiproliferative0.56Superior to CA-4
Compound BTubulin Inhibition1.4Comparable to CA-4
Compound CApoptosis Induction0.88Significant increase in caspase activation

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate?

Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A halogenated pyridine precursor (e.g., 5-bromo- or 5-iodo-pyridine-2-carboxylate derivative) undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include anhydrous conditions, inert atmosphere, and optimized temperature (80–100°C). Post-reaction purification via silica gel chromatography or recrystallization ensures high purity .

Q. How is this compound characterized to confirm its structural integrity?

Answer: Standard characterization includes:

  • ¹H/¹³C NMR : Peaks for the benzyl group (δ ~5.3 ppm for CH₂, aromatic protons), pyridine ring (distinct splitting patterns), and tetramethyl dioxaborolane (δ ~1.3 ppm for methyl groups).
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester moiety.
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₈H₂₃BNO₄⁺ requires m/z 328.1724).
  • IR : Stretches for carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

Answer: It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the construction of biaryl systems for pharmaceutical targets (e.g., kinase inhibitors) or functional materials. The boronate ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides under Pd catalysis .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Answer: Critical factors include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability.
  • Ligands : Bulky ligands (e.g., SPhos) reduce side reactions.
  • Solvent/base : Dioxane/H₂O mixtures with Cs₂CO₃ or K₃PO₄ improve solubility.
  • Temperature : 80–100°C balances reactivity and decomposition risks.
  • Molar ratios : A slight excess (1.2–1.5 eq.) of the boronate ester ensures complete conversion .

Q. What strategies mitigate hydrolysis of the boronate ester during storage or reaction?

Answer:

  • Storage : Under argon at –20°C in anhydrous solvents (e.g., THF, DMF).
  • Reaction conditions : Use degassed solvents and avoid protic media.
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) prevent oxidative degradation .

Q. How can impurities arising from deborylation or ester hydrolysis be resolved during purification?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts.
  • Crystallization : Hexane/ethyl acetate mixtures selectively precipitate the target compound.
  • Monitoring : TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or LC-MS tracks purity .

Q. What mechanistic insights explain regioselectivity in the borylation of halogenated pyridines?

Answer: The reaction proceeds via oxidative addition of Pd⁰ to the C–X bond (X = Br, I), followed by transmetallation with B₂pin₂. Regioselectivity is governed by electronic effects (electron-deficient positions on the pyridine ring) and steric hindrance. Computational studies (DFT) suggest lower activation energy for borylation at the 5-position due to reduced steric clash .

Q. How is X-ray crystallography employed to validate the molecular geometry of this compound?

Answer: Single crystals are grown via slow evaporation (e.g., from CH₂Cl₂/hexane). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via Olex2) confirm bond lengths (B–O ~1.36 Å) and angles. Displacement parameters validate thermal motion models. Crystallographic data (CCDC entry) should be deposited for reproducibility .

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